molecular formula C10H10N2O3 B11718041 methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B11718041
M. Wt: 206.20 g/mol
InChI Key: PILIEIPNGPAVLR-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable methoxy-substituted pyrrole can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine
  • 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Uniqueness

Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-6-7(10(13)15-2)4-11-8(6)5-12-9/h3-5,11H,1-2H3

InChI Key

PILIEIPNGPAVLR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)C(=O)OC

Origin of Product

United States

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